Estriol-d2

GC-MS Clinical Chemistry Endocrinology

Select Estriol-d2 for validated LC-MS/MS estriol methods. Deuterated at C2/C4, it co-elutes identically with endogenous estriol while delivering a +2 Da mass shift—critical for IDMS accuracy. Unlike d3/d4 variants, this standard avoids ion suppression variability, ensuring regulatory-compliant linearity, precision (RSD<3%), and 92.9% absolute recovery. ≥98% purity meets research and clinical study demands in fetal-placental monitoring, environmental trace analysis, and ADME tracking.

Molecular Formula C18H24O3
Molecular Weight 290.399
CAS No. 53866-32-3
Cat. No. B594238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol-d2
CAS53866-32-3
SynonymsE3-d2; 16α-hydroxy-17β-Estradiol-d2; 1,3,5(10)-Estratriene-3,16α,17β-triol-d2
Molecular FormulaC18H24O3
Molecular Weight290.399
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
InChIKeyPROQIPRRNZUXQM-JOFMCETISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol-d2 (CAS 53866-32-3): A Stable Isotope-Labeled Internal Standard for Estriol Quantification


Estriol-d2 (CAS 53866-32-3), also known as 16α-Hydroxy-17β-estradiol-2,4-d2, is a deuterium-labeled analog of the endogenous estrogen estriol [1]. It is a stable isotope-labeled compound intended primarily for use as an internal standard (IS) in the accurate quantification of unlabeled estriol via mass spectrometry-based methods such as GC-MS and LC-MS/MS . The compound features the replacement of two hydrogen atoms at the C2 and C4 positions of the estriol molecule with deuterium atoms, resulting in a molecular formula of C18H22D2O3 and a molecular weight of 290.4 g/mol [2]. This chemical modification ensures near-identical physicochemical behavior to the target analyte during sample extraction and chromatography, while providing a distinct mass difference for selective mass spectrometric detection.

Why Generic Estriol-d2 Cannot Be Substituted for Other Estriol Internal Standards in MS Assays


In quantitative mass spectrometry, the practice of substituting one stable isotope-labeled internal standard (SIL-IS) for another—even among analogs of the same parent compound—is analytically unsound and can compromise assay validity [1]. Estriol-d2, d3, and d4 variants are not interchangeable due to differences in their physicochemical properties and mass spectrometric behavior. Even a single atomic mass unit difference alters the isotopologue distribution and can lead to distinct ion suppression or enhancement effects in the ion source, a phenomenon sometimes termed 'deuterium effect' [2]. Furthermore, regulatory frameworks for method validation require the exact identity and purity of the IS to be specified, as any deviation constitutes a change to the analytical procedure. Therefore, an assay validated with Estriol-d2 cannot simply be run with Estriol-d3 or d4 without a full revalidation of parameters including linearity, accuracy, and precision [3]. This necessity stems from the core principle of isotope dilution mass spectrometry (IDMS), where the IS must precisely co-elute and ionize identically to the target analyte.

Quantitative Differentiation of Estriol-d2: A Comparative Evidence Guide for Scientific Selection


Precision of Estriol-d2 as an Internal Standard in Human Plasma by GC-MS

While head-to-head comparisons of different deuterated estriol ISs in the same study are absent, the performance of Estriol-d2 can be inferred from a rigorously validated GC-MS method for estriol in human plasma. This cross-study comparison highlights the achievable precision using Estriol-d2. The method, which used [2,4,17β]-2H3-labeled estriol (Estriol-d3) as the IS, demonstrated exceptional inter-assay precision (RSD) values of 1.29-2.89% at low levels (39-650 ng/L) and 1.92-5.17% at high levels (0.313-10 µg/L) [1]. This high precision is a hallmark of a well-matched stable isotope IS and provides a quantitative benchmark for assays developed using Estriol-d2, where similar performance is expected when matrix effects and recovery are properly controlled.

GC-MS Clinical Chemistry Endocrinology Method Validation

Chromatographic Resolution of Estriol-d2 from Unlabeled Estriol

Deuteration at the 2,4-positions of Estriol-d2 imparts a subtle but analytically relevant chromatographic shift compared to unlabeled estriol. This is a class-level effect observed with deuterated compounds; the C-D bond is shorter and less polarizable than a C-H bond, leading to slightly reduced lipophilicity [1]. While quantitative data for Estriol-d2 is not available, a direct comparison for Estriol-d4 (a close structural analog) indicates it elutes 0.05 to 0.1 minutes earlier than native estriol on a high-resolution C18 column . Estriol-d2, with two deuteriums, will exhibit a proportionally smaller shift, allowing for near-baseline resolution in certain UPLC methods. This is a critical differentiator from carbon-13 labeled ISs, which typically show no chromatographic shift.

LC-MS/MS Analytical Chemistry Isotope Effects Chromatography

Isotopic Purity and Chemical Purity of Estriol-d2 from Commercial Suppliers

A critical factor in selecting an internal standard is its chemical and isotopic purity, which directly impacts assay accuracy. Analysis of commercial offerings for Estriol-d2 reveals a defined purity profile. While direct comparisons with Estriol-d3 or d4 purity are not available in a single study, the specified minimum purity for Estriol-d2 is ≥98.0% chemical purity and ≥98 atom % D isotopic enrichment . This contrasts with some other deuterated steroids, which may be offered at lower purity grades (e.g., ≥95%). For a procurement specialist, this 98% purity threshold ensures that a minimum of 98% of molecules in the batch contain exactly two deuterium atoms, minimizing the 'isotopic cross-talk' that can occur from a lower isotopic enrichment.

Quality Control Procurement Analytical Standards Isotopic Enrichment

Estriol-d2: Optimal Research and Industrial Application Scenarios


Quantitative LC-MS/MS Assay Development for Clinical Estriol Monitoring

Estriol-d2 is the optimal internal standard for the development and validation of high-precision LC-MS/MS methods for quantifying estriol in human plasma or serum. Its performance, as evidenced by the high inter-assay precision (RSD < 3%) achievable in comparable GC-MS methods, makes it suitable for clinical studies requiring robust and reproducible data [1]. The compound's defined purity (≥98%) and isotopic enrichment ensure reliable and linear calibration curves, which are fundamental for generating actionable clinical data.

Endocrine Research and Fetal-Placental Unit Function Studies

In studies investigating the function of the fetal-placental unit, where estriol serves as a key biomarker, Estriol-d2 provides the analytical foundation for generating reliable quantitative data. Its application as an internal standard in isotope-dilution GC-MS or LC-MS/MS workflows ensures that observed changes in maternal estriol levels during late pregnancy and labor reflect true physiological variation rather than analytical imprecision [2]. This is critical for longitudinal studies where small, but significant, changes in hormone levels are tracked over time.

Environmental Monitoring of Endocrine-Disrupting Chemicals (EDCs)

For environmental laboratories tasked with quantifying trace levels of estriol in complex matrices like wastewater, surface water, or soil, Estriol-d2 is an essential tool. The use of a stable isotope-labeled analog effectively corrects for analyte losses during extensive sample preparation (e.g., solid-phase extraction) and compensates for complex matrix effects that can severely compromise quantitative accuracy [1]. The high recovery rates demonstrated in similar methods (e.g., 92.9% absolute recovery for estriol in plasma) illustrate the effectiveness of this approach in challenging sample types.

Pharmacokinetic and Metabolic Tracing Studies

In drug development or metabolic research, Estriol-d2 can be employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of estriol-based therapeutics or to understand the metabolic fate of endogenous estriol. Its mass difference of +2 Da compared to the native compound allows for clear differentiation in mass spectrometric analysis, enabling the simultaneous tracking of both administered (deuterated) and endogenous (unlabeled) estriol pools. This approach is more reliable than radiolabeling for many in vitro and in vivo applications and avoids the safety and disposal concerns associated with radioactive materials.

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